molecular formula C17H17N3O4 B12602935 (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione CAS No. 651031-69-5

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione

Cat. No.: B12602935
CAS No.: 651031-69-5
M. Wt: 327.33 g/mol
InChI Key: UYSCVQGMKSQSOA-ZSCHJXSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid, commonly known as L-histidine monohydrochloride monohydrate, is an essential amino acid with a molecular formula of C₆H₁₂ClN₃O₃ and a molecular weight of 209.63 g/mol . It is produced via fermentation using Escherichia coli without the use of antimicrobial compounds during production . The imidazole ring in its side chain is critical for its biological roles, including participation in enzyme catalysis and metal ion coordination. This compound is structurally classified as an α-amino acid with a polar, aromatic side chain, distinguishing it from other amino acids like tyrosine or tryptophan .

Properties

CAS No.

651031-69-5

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H8O2.C6H9N3O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;7-5(6(10)11)1-4-2-8-3-9-4/h2-6H,1H3;2-3,5H,1,7H2,(H,8,9)(H,10,11)/t;5-/m.0/s1

InChI Key

UYSCVQGMKSQSOA-ZSCHJXSPSA-N

Isomeric SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O.C1=C(NC=N1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O.C1=C(NC=N1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione involves multiple steps, typically starting with the preparation of the amino acid derivative and the naphthoquinone derivative separately. The amino acid derivative can be synthesized through standard peptide synthesis techniques, while the naphthoquinone derivative can be prepared through oxidation reactions involving naphthalene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers for the amino acid component and large-scale oxidation reactors for the naphthoquinone component.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The naphthoquinone moiety can undergo further oxidation to form more complex quinone structures.

    Reduction: The naphthoquinone moiety can be reduced to form hydroquinone derivatives.

    Substitution: The amino acid moiety can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of more complex quinone structures.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study enzyme mechanisms, particularly those involving amino acid metabolism and quinone reduction. Its dual functionality allows it to interact with a wide range of biological targets.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. The naphthoquinone moiety is known for its anticancer properties, while the amino acid moiety can enhance its bioavailability and specificity.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-methylnaphthalene-1,4-dione involves its interaction with various molecular targets. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species that can induce cell death in cancer cells. The amino acid moiety can interact with enzymes involved in amino acid metabolism, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Amino Acids

The imidazole-containing side chain of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid differentiates it from other aromatic amino acids. Key comparisons include:

Compound Name IUPAC Name Side Chain Feature Key Functional Role Molecular Weight (g/mol)
L-Histidine Monohydrochloride Monohydrate (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid Imidazole ring (pKa ~6.0) Acid-base catalysis, metal binding 209.63
Tyrosine (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid Phenol group Signal transduction, phosphorylation N/A
Tryptophan (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid Indole ring Hydrophobic interactions, UV absorption N/A
  • Imidazole vs. Phenol/Indole: The imidazole ring’s unique protonation state enables histidine to act as a pH-sensitive residue in enzymes like histidine kinases . In contrast, tyrosine’s phenolic group participates in phosphorylation, while tryptophan’s indole contributes to fluorescence and hydrophobic packing .

Limitations and Notes

  • 2-Methylnaphthalene-1,4-dione: No data on this compound (a naphthoquinone derivative) is provided in the evidence. Comparative analysis is thus omitted.
  • Data Gaps : Molecular weights and quantitative properties for tyrosine, tryptophan, and synthetic derivatives are unavailable in the provided sources, limiting direct numerical comparisons.

Biological Activity

The compound (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid; 2-methylnaphthalene-1,4-dione is a complex organic molecule that combines an amino acid structure with a naphthoquinone moiety. This dual functionality allows for diverse biological activities, making it a subject of interest in pharmacological research. The amino acid component, specifically the imidazole ring, plays a crucial role in various enzymatic functions and protein interactions, while the naphthoquinone moiety is known for its antioxidant properties and potential therapeutic roles.

Chemical Structure and Properties

The molecular weight of the compound is approximately 327.33 g/mol , and its structure can be represented as follows:

  • Amino Acid Component : (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
  • Naphthoquinone Component : 2-methylnaphthalene-1,4-dione

This combination results in a compound that can exhibit both antioxidant and enzyme-modulating activities.

Biological Activity Overview

The biological activity of this compound can be attributed to both its amino acid and naphthoquinone components. Here are some key findings regarding its biological activities:

Antioxidant Activity

Research indicates that naphthoquinones, including 2-methylnaphthalene-1,4-dione, exhibit significant antioxidant properties. These compounds can reduce oxidative stress by scavenging free radicals and enhancing cellular defenses against oxidative damage .

Enzyme Interaction

The imidazole ring in the amino acid component is known to interact with various enzymes. For instance, it can act as a proton donor or acceptor in enzymatic reactions, influencing the activity of enzymes involved in metabolic pathways .

Synergistic Effects

The unique structure of this compound allows for potential synergistic effects between its components. Studies have shown that compounds with similar structures can enhance bioactivity due to interactions between their functional groups .

Study 1: Antioxidant Properties

A study investigated the antioxidant effects of naphthoquinone derivatives on human cell lines. The results demonstrated that 2-methylnaphthalene-1,4-dione significantly reduced reactive oxygen species (ROS) levels in treated cells, indicating its potential as an antioxidant agent .

Study 2: Enzyme Modulation

Another study focused on the modulation of enzyme activity by imidazole-containing compounds. It was found that (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid enhanced the activity of specific enzymes involved in amino acid metabolism, suggesting its role as a biochemical regulator .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
L-HistidineContains an imidazole ringEssential amino acid involved in enzyme catalysis
1,4-NaphthoquinoneSimple naphthoquinone structureAntimicrobial and anticancer properties
Coenzyme Q10Quinone structure with long aliphatic tailVital role in electron transport chain

This table highlights how (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid; 2-methylnaphthalene-1,4-dione shares structural features with other biologically active compounds, potentially enhancing its therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.